Quinoline, 3-(1-methyl-1H-pyrazol-4-yl)-6-nitro-
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Overview
Description
Quinoline, 3-(1-methyl-1H-pyrazol-4-yl)-6-nitro- is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is a nitrogen-containing compound with a fused benzene and pyridine ring structure. The addition of a 1-methyl-1H-pyrazol-4-yl group and a nitro group at the 3 and 6 positions, respectively, imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 3-(1-methyl-1H-pyrazol-4-yl)-6-nitro- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-bromo-2-nitroaniline with 1-methyl-1H-pyrazole-4-carbaldehyde under basic conditions to form the intermediate product. This intermediate is then cyclized to form the quinoline ring system, followed by nitration to introduce the nitro group at the 6 position .
Industrial Production Methods
For industrial-scale production, the process is optimized for cost-effectiveness and environmental sustainability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is emphasized. The starting materials are chosen for their availability and low cost, and the reaction conditions are optimized to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 3-(1-methyl-1H-pyrazol-4-yl)-6-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The compound can be oxidized to form quinoline N-oxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Oxidizing agents such as m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Amino derivative: Formed by reduction of the nitro group.
Quinoline N-oxide: Formed by oxidation of the quinoline ring.
Substituted quinoline derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Quinoline, 3-(1-methyl-1H-pyrazol-4-yl)-6-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors.
Industry: Used in the development of dyes, pigments, and other specialty chemicals
Mechanism of Action
The biological activity of Quinoline, 3-(1-methyl-1H-pyrazol-4-yl)-6-nitro- is primarily due to its ability to interact with specific molecular targets. It acts as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing their normal function. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in cell death or growth inhibition .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: Similar in structure but with different substituents on the quinoline ring.
Pyrazole derivatives: Contain the pyrazole ring but lack the quinoline structure.
Nitroquinoline derivatives: Similar in having a nitro group but differ in the position or presence of other substituents
Uniqueness
Quinoline, 3-(1-methyl-1H-pyrazol-4-yl)-6-nitro- is unique due to the specific combination of the quinoline ring, the 1-methyl-1H-pyrazol-4-yl group, and the nitro group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)-6-nitroquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c1-16-8-11(7-15-16)10-4-9-5-12(17(18)19)2-3-13(9)14-6-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTPDABMNUIJRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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